[(4-FLUOROPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE
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Overview
Description
[(4-FLUOROPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE is an organic compound that features both fluorinated and methoxylated aromatic rings. This compound is of interest due to its unique structural properties, which may lend it various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-FLUOROPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE typically involves the reaction of 4-fluorobenzylamine with 3,4,5-trimethoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
[(4-FLUOROPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like hydroxide or alkoxide ions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
[(4-FLUOROPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(4-FLUOROPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated and methoxylated aromatic rings may enhance its binding affinity and selectivity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N-(3,4,5-trimethoxybenzyl)amine
- N-(4-bromobenzyl)-N-(3,4,5-trimethoxybenzyl)amine
- N-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzyl)amine
Uniqueness
[(4-FLUOROPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C17H20FNO3 |
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Molecular Weight |
305.34g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C17H20FNO3/c1-20-15-8-13(9-16(21-2)17(15)22-3)11-19-10-12-4-6-14(18)7-5-12/h4-9,19H,10-11H2,1-3H3 |
InChI Key |
WSGDIHMETMFVJH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CC=C(C=C2)F |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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